molecular formula C16H13NO B1268516 3-Benzoyl-2-methylindole CAS No. 26211-73-4

3-Benzoyl-2-methylindole

Cat. No. B1268516
CAS RN: 26211-73-4
M. Wt: 235.28 g/mol
InChI Key: CNUDXZIIVQXZPC-UHFFFAOYSA-N
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Description

3-Benzoyl-2-methylindole is a compound with the molecular formula C16H13NO . It is a derivative of indole, a heterocyclic aromatic organic compound .


Synthesis Analysis

Indole derivatives, including 3-Benzoyl-2-methylindole, can be synthesized using various methodologies . These methods often involve the use of different elements ranging from p-block elements, transition metals to lanthanides, along with peptides, surfactants, ionic liquids, and nanoparticles .


Molecular Structure Analysis

The crystal and molecular structure of 3-Benzoyl-2-methylindole has been determined . Bond lengths and angles are within the normal ranges .


Chemical Reactions Analysis

Indole and its derivatives, including 3-Benzoyl-2-methylindole, can undergo a variety of chemical reactions . These reactions are influenced by various factors, including the presence of different functional groups on the indole ring .


Physical And Chemical Properties Analysis

The thermochemical properties of indole and its derivatives, including 3-Benzoyl-2-methylindole, have been determined . These properties are influenced by the specific structure and functional groups present on the indole ring .

Scientific Research Applications

Synthesis of Diverse Heterocyclic Frameworks

  • Summary: Indole, a structurally versatile aromatic compound, plays a pivotal role in the synthesis of diverse heterocyclic frameworks via cycloaddition reactions . These reactions are atom-economical and considered as green reactions .
  • Methods: The chemistry of indole-based cycloadditions is explored, highlighting their synthetic utility in accessing a wide array of heterocyclic architectures .
  • Results: The cycloaddition reactions involving indoles provide rapid access to structurally diverse heterocycles, including polycyclic frameworks and spirocyclic systems .

Metal-Catalyzed Cross-Coupling Reactions

  • Summary: Metal-catalyzed cross-coupling reactions have been extensively applied in the field of indole synthesis .
  • Methods: The cyclization of o-halo-N-allylanilines to indoles is a general and efficient methodology . For example, the conversion can be performed at low temperature, shorter reaction times, and with less catalyst .
  • Results: The application of these reactions in indole synthesis has resulted in the production of various indole derivatives .

Inhibition of Multidrug Resistance-Associated Protein 1

  • Summary: 1-Benzoyl-5-methoxy-2-methylindole-3-acetic acid, a compound similar to 3-Benzoyl-2-methylindole, is a putative inhibitor of multidrug resistance-associated protein 1 (MRP1) .
  • Methods: The exact methods of application or experimental procedures are not specified in the source .
  • Results: The outcomes of this application are not specified in the source .

Degradation by Microorganisms

  • Summary: Using microorganisms to degrade 3-methylindole is an effective method for energy conservation and environmental protection .
  • Methods: The microbe capable of efficiently degrading 3-methylindole was isolated and screened from fecal samples .
  • Results: The outcomes of this application are not specified in the source .

Metal-Catalyzed Cross-Coupling Reactions

  • Summary: Metal-catalyzed cross-coupling reactions have emerged as an important advancement in organic chemistry during the last few decades . Due to the importance of indoles in medicinal chemistry and many other fields, metal-catalyzed cross-coupling reactions have been extensively applied in the field of indole synthesis .
  • Methods: The cyclization of o-halo-N-allylanilines to indoles is a general and efficient methodology . For example, the conversion can be performed at low temperature, shorter reaction times, and with less catalyst .
  • Results: The application of these reactions in indole synthesis has resulted in the production of various indole derivatives .

One-Pot, Three-Component Fischer Indolisation–N-Alkylation

  • Summary: A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .
  • Methods: This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
  • Results: The utility of this process has been demonstrated in the synthesis of 23 indoles, benzoindoles and tetrahydrocarbazoles bearing varied and useful functionality .

Safety And Hazards

While specific safety and hazard information for 3-Benzoyl-2-methylindole is not available in the retrieved papers, it’s important to handle all chemical compounds with care and appropriate safety measures .

Future Directions

The synthesis and study of indole derivatives, including 3-Benzoyl-2-methylindole, continue to be an active area of research . Future directions may include the development of novel synthesis methods, exploration of new biological activities, and the design of indole-based drugs .

properties

IUPAC Name

(2-methyl-1H-indol-3-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c1-11-15(13-9-5-6-10-14(13)17-11)16(18)12-7-3-2-4-8-12/h2-10,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUDXZIIVQXZPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346931
Record name 3-Benzoyl-2-methylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzoyl-2-methylindole

CAS RN

26211-73-4
Record name 3-Benzoyl-2-methylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
MP Martinez-Alcazar, I Fonseca, FH Cano… - … Section C: Crystal …, 1997 - scripts.iucr.org
The crystal and molecular structure of C16H13NO has been determined. Bond lengths and angles are within the normal ranges and the molecules are held together in the crystal by …
Number of citations: 1 scripts.iucr.org
JG Rodríguez, A Urrutia - Journal of heterocyclic chemistry, 1999 - Wiley Online Library
… Moreover, 2-methylindolylmagnesium iodide in diethyl ether and benzoyl chloride gives only 3-benzoyl-2methylindole 4b in excellent yield, Table 1. The yield of the reaction increases …
Number of citations: 15 onlinelibrary.wiley.com
JV Vyalyh, KF Suzdalev, AV Lisovin… - The Journal of …, 2019 - ACS Publications
… Benzoylation of 2-methylindole 12 (24) leads to 3-benzoyl-2-methylindole 13. Its further methylation gives indole 14a. (25) The technique for aminomethylation of compound 13 resulting …
Number of citations: 8 pubs.acs.org
A Shafiee, S Sattari - Journal of Heterocyclic Chemistry, 1982 - Wiley Online Library
… lp-Bromobenzoyl-3-benzoyl-2-methylindole (XXb). To a stirred solution of 3-benzoyl-2-methylindole (2.35 g, 0.01 mole) in dry benzene (70 ml), thallous ethoxide (0.92 ml, 0.013 mole) …
Number of citations: 38 onlinelibrary.wiley.com
AK Kiang, FG Mann - Journal of the Chemical Society (Resumed), 1953 - pubs.rsc.org
… was treated with a trace of pyridine and then boiled, only 3-benzoyl-2-methylindole was … with ethanol gave colourless crystals of almost pure 3-benzoyl2-methylindole, mp 185-186" (…
Number of citations: 2 pubs.rsc.org
D Nagarathnam - Journal of heterocyclic chemistry, 1992 - Wiley Online Library
… The transfer of the benzoyl group to ethylene glycol was also examined with 3benzoyl-2-methylindole (2) and similar results were obtained to yield 2-methylindole (5) and product 6 in …
Number of citations: 7 onlinelibrary.wiley.com
AK Kiang, FG Mann, AF Prior, A Topham - Journal of the Chemical …, 1956 - pubs.rsc.org
… reacted similarly with 2-methylindole in chloroform containing hydrogen chloride to give the nitrile (I; R = Ph), and in chloroform with a trace of pyridine to give 3-benzoyl-2-methylindole (…
Number of citations: 27 pubs.rsc.org
P Raju, V Saravanan, V Pavunkumar… - The Journal of …, 2021 - ACS Publications
… (14) Very recently, Vyalyh and co-workers reported the synthesis of carbolines involving LDA-mediated cycloaddition of 3-benzoyl-2-methylindole with nitriles. (15) Invariably, most of …
Number of citations: 7 pubs.acs.org
E Akgün, M Tunali, U Pindur - Archiv der Pharmazie, 1987 - Wiley Online Library
In acid‐catalyzed reactions with 3‐unsubstituted indoles 1, 2‐alkoxy‐1,3‐dioxolanes 2a‐c behave as acyl equivalents. Depending on the substitution patterns of the reaction partners, …
Number of citations: 3 onlinelibrary.wiley.com
J Jeyaraman, D Velmurugan - Acta Crystallographica Section C …, 1997 - scripts.iucr.org
The phenyl rings in molecules of the title compound, C14H13ClO2S, are perpendicular to one another. The crystal is stabilized by weak CH⋯O intermolecular hydrogen bonding. …
Number of citations: 2 scripts.iucr.org

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